molecular formula C17H17ClN2O3 B3910463 N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE

N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B3910463
M. Wt: 332.8 g/mol
InChI Key: BNNBBFIMYJOCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE is an organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE typically involves the reaction of 2-chlorobenzylamine with 2-ethoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]acetamide
  • 2-chlorophenyl methylcarbamate
  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide

Uniqueness

N’-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE stands out due to its unique combination of chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-23-15-10-6-5-9-14(15)20-17(22)16(21)19-11-12-7-3-4-8-13(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNBBFIMYJOCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 3
Reactant of Route 3
N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 4
Reactant of Route 4
N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 5
Reactant of Route 5
N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.